Chlorhydrate de cardiogénol C

Vue d'ensemble

Description

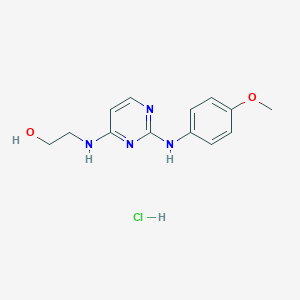

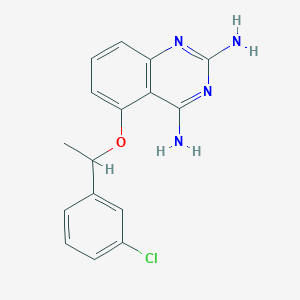

Cardiogenol C hydrochloride is a potent cell-permeable compound . It is known to induce the differentiation of cardiomyocytes from embryonic stem cells (ESCs) with an EC50 of 0.1 µM . It significantly increases the expression of Nkx2.5 and atrial natriuretic factor .

Molecular Structure Analysis

The molecular formula of Cardiogenol C hydrochloride is C13H16N4O2·HCl . The molecular weight is 296.75 Da .

Physical and Chemical Properties Analysis

Cardiogenol C hydrochloride is a solid . It is soluble in water to 100mM, and in DMSO to 100mM . The solubility in DMSO is ≥109.6 mg/mL, in H2O is ≥14.85 mg/mL with ultrasonic, and in EtOH is ≥8.35 mg/mL with ultrasonic .

Applications De Recherche Scientifique

Chlorhydrate de cardiogénol C : une analyse complète des applications de la recherche scientifique

1. Induction de cardiomyocytes à partir de cellules souches embryonnaires Le this compound est connu pour sa capacité à induire la différenciation de cardiomyocytes MHC-positifs à partir de cellules souches embryonnaires, avec une valeur de CE50 de 0,1 µM. Ce processus implique l’expression de facteurs de transcription spécifiques aux cellules musculaires cardiaques, tels que GATA-4, MEF2 et Nkx2.5, conduisant au comportement de battement caractéristique des cardiomyocytes différenciés .

2. Réparation cardiaque par thérapie de transplantation cellulaire La recherche suggère que le this compound peut agir de manière cardiomyogène sur des types de cellules progénitrices déjà engagées dans une lignée avec une plasticité limitée. Il sert d’outil pour améliorer la réparation cardiaque par thérapie de transplantation cellulaire chez les modèles animaux .

Activation des facteurs de transcription cardiaques : Le traitement au this compound augmente considérablement l’expression de Nkx2.5 et du facteur natriurétique auriculaire, qui sont essentiels au développement et à la fonction cardiaques .

4. Transdifférenciation des cellules progénitrices de la gaine folliculaire des souris Il a été démontré que le this compound induit les cellules progénitrices de la gaine folliculaire (HBPC) des souris à exprimer des marqueurs spécifiques précoces de cellules pré-cardiomyogéniques, tels que GATA4, Nkx2.5 et Tbx5. Dans des cultures prolongées, ces cellules présentent des caractéristiques similaires à celles des cardiomyocytes .

Activation de la voie de signalisation Wnt : Le processus de transdifférenciation induit par le this compound implique l’activation de la voie de signalisation Wnt et la modification de l’expression de protéines clés de remodelage de la chromatine, qui sont des étapes essentielles du développement cardiaque .

Mécanisme D'action

Target of Action

Cardiogenol C hydrochloride is a potent cell-permeable pyrimidine inducer . Its primary targets are embryonic stem cells (ESCs) and lineage-committed progenitor cell types . It prompts the differentiation of these cells into cardiomyocytes .

Mode of Action

Cardiogenol C hydrochloride interacts with its targets (ESCs and progenitor cells) and induces their differentiation into cardiomyocytes . This interaction results in significant changes in the expression of cardiac-specific transcription factors such as Nkx2.5 and atrial natriuretic factor .

Biochemical Pathways

It is known that the compound significantly increases the expression of cardiac-specific transcription factors such as nkx25 and atrial natriuretic factor . These factors play crucial roles in the differentiation of ESCs into cardiomyocytes .

Pharmacokinetics

It is known to be soluble in water and dmso up to 100mm , which suggests that it may have good bioavailability.

Result of Action

The result of Cardiogenol C hydrochloride’s action is the differentiation of ESCs into cardiomyocytes . This is evidenced by the characteristic beating behavior of differentiated cardiomyocytes .

Action Environment

It is known that the compound is stable at room temperature and can be stored long-term at -20°c

Safety and Hazards

Cardiogenol C hydrochloride is considered toxic . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing vapors, mist or gas, and contact with skin, eyes, and clothing . Chemical-resistant rubber gloves and chemical safety goggles are recommended for personal protection .

Analyse Biochimique

Biochemical Properties

Cardiogenol C hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the Wnt/beta-catenin signaling pathway, which is essential for the differentiation of ESCs into cardiomyocytes . The compound induces the expression of early cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, which are critical for cardiomyogenesis . Additionally, Cardiogenol C hydrochloride increases the expression of atrial natriuretic factor (ANF) and cardiac Nav1.5 sodium channel protein in a dose-dependent manner .

Cellular Effects

Cardiogenol C hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound promotes the differentiation of ESCs into cardiomyocytes, leading to the formation of beating cardiomyocytes . It also enhances the expression of cardiac marker genes such as ANF and NKX2-5 in C2C12 cells . Furthermore, Cardiogenol C hydrochloride increases the expression of cardiac-specific proteins, thereby supporting cardiac function and repair .

Molecular Mechanism

The molecular mechanism of Cardiogenol C hydrochloride involves its interaction with the Wnt/beta-catenin signaling pathway. The compound binds to specific receptors and activates the pathway, leading to the upregulation of cardiac transcription factors and genes . This activation results in the differentiation of ESCs into cardiomyocytes and the expression of cardiac-specific proteins . Additionally, Cardiogenol C hydrochloride modulates the expression of genes involved in cardiac development and function, further supporting its cardiomyogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cardiogenol C hydrochloride change over time. The compound is stable when stored at -20°C for up to three years in powder form and at -80°C for up to two years in solution . Over time, Cardiogenol C hydrochloride continues to promote the differentiation of ESCs into cardiomyocytes, with significant increases in cardiac marker expression observed after seven days of treatment . Long-term studies have shown that the compound maintains its cardiomyogenic effects, supporting sustained cardiac function and repair .

Dosage Effects in Animal Models

The effects of Cardiogenol C hydrochloride vary with different dosages in animal models. At low doses, the compound effectively promotes cardiomyogenesis without causing adverse effects . At higher doses, Cardiogenol C hydrochloride may exhibit toxic effects, including potential disruptions in cardiac function and cellular metabolism . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Cardiogenol C hydrochloride is involved in various metabolic pathways, including those related to cardiac development and function. The compound interacts with enzymes and cofactors that regulate the differentiation of ESCs into cardiomyocytes . It also influences metabolic flux and metabolite levels, supporting the production of cardiac-specific proteins and enhancing cardiac function .

Transport and Distribution

Within cells and tissues, Cardiogenol C hydrochloride is transported and distributed through specific transporters and binding proteins. The compound’s cell-permeable nature allows it to efficiently enter cells and reach its target sites . Cardiogenol C hydrochloride’s localization and accumulation within cardiac tissues support its cardiomyogenic effects and therapeutic potential .

Subcellular Localization

Cardiogenol C hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that Cardiogenol C hydrochloride effectively interacts with its target biomolecules, supporting its role in cardiomyogenesis and cardiac repair .

Propriétés

IUPAC Name |

2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAHYSZVJLHCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671225-39-1 | |

| Record name | Cardiogenol C hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)

![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)

![[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone](/img/structure/B522947.png)

![4-fluoro-N'-[(1E)-1-pyridin-2-ylethylidene]benzohydrazide](/img/structure/B523145.png)

![{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate](/img/structure/B523621.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethyladamantan-1-amine](/img/structure/B524905.png)

![4-[5-[5-(4-Carbamimidoylphenyl)thiophen-2-yl]thiophen-2-yl]benzenecarboximidamide](/img/structure/B525076.png)

![N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide](/img/structure/B525083.png)